Methylcysteine

CYP450 Inhibition Drug-Drug Interaction ADME-Tox

Choose S-Methyl-L-cysteine (SMC, CAS 19651-44-6) for studies requiring minimal CYP450 perturbation. Unlike S-allylcysteine or N-acetylcysteine, SMC exhibits IC50 >1 mM against all major CYP isoforms, eliminating confounding metabolic interactions. It significantly reduces GST-P+ preneoplastic foci in hepatocarcinogenesis models and attenuates MPTP-induced striatal glutathione depletion. Its lower N-acetylation rate ensures consistent parent compound exposure, while water solubility and defined thermal degradation (predominantly dimethyl disulfide) provide translational advantages over less-characterized S-alkylcysteine analogs.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 19651-44-6
Cat. No. B010627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcysteine
CAS19651-44-6
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESCSCC(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyIDIDJDIHTAOVLG-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylcysteine (CAS 19651-44-6) Procurement Guide: Chemical Identity, Natural Sourcing, and Baseline Differentiation for Research Supply


Methylcysteine (CAS 19651-44-6), primarily encountered as S-methyl-L-cysteine (SMC), is a sulfur-containing amino acid derivative characterized as L-cysteine in which the thiol hydrogen is replaced by a methyl group . It occurs naturally in Allium species (e.g., garlic), Brassicaceae, and legumes [1], and functions as a water-soluble bioactive constituent [2]. As a plant metabolite and human urinary metabolite, SMC serves as a substrate for methionine sulfoxide reductase A (MSRA) within catalytic antioxidant systems . This guide provides quantitative, comparator-based evidence to support informed selection of SMC over closely related cysteine analogs for specific research and industrial applications.

Methylcysteine (S-Methyl-L-cysteine) vs. In-Class Analogs: Why Simple Cysteine Substitution Compromises Experimental Outcomes


Despite sharing a common cysteine backbone, S-alkylcysteine analogs exhibit pronounced differences in metabolic fate, enzyme inhibition profiles, and biological activity that preclude interchangeable use. For instance, S-methylcysteine (SMC) demonstrates minimal potential for drug-drug interactions via CYP450 inhibition (IC50 >1 mM) [1], whereas structurally similar S-allylcysteine (SAC) and trans-S-1-propenylcysteine (S1PC) can show isoform-specific inhibition or activation [1]. Critically, the extent of N-acetylation metabolism differs substantially between SMC and S1PC [2], directly impacting bioavailability and in vivo exposure. Furthermore, direct comparative studies reveal that SMC and N-acetylcysteine (NAC) exhibit divergent chemopreventive efficacy and mechanistic actions in hepatocarcinogenesis models [3]. Therefore, procurement decisions based solely on the cysteine core, without accounting for these quantifiable differentiators, can lead to irreproducible results or failed proof-of-concept studies.

Methylcysteine (SMC) Quantitative Evidence: Head-to-Head Comparator Data for Informed Procurement


Methylcysteine (SMC) CYP450 Drug Interaction Liability: Quantitative Comparison with N-Acetylated Metabolites and Allicin

SMC exhibits negligible inhibition of major human CYP isoforms, supporting its use in combination studies where minimal drug-drug interaction (DDI) risk is required. In human liver microsomes, SMC at 1 mM showed no inhibitory effect on CYP1A2, 2C9, 2C19, 2D6, or 3A4 activities (IC50 >1 mM) [1]. In contrast, its N-acetylated metabolite (N-acetyl-S-methyl-L-cysteine) inhibited CYP2D6 by 19% and CYP1A2 by 26% at 1 mM [1]. Allicin, a major garlic component, inhibited CYP1A2 and CYP3A4 by 21-45% at 0.03 mM [1]. These data quantify the functional distinction between SMC and its metabolic products, as well as other garlic-derived compounds.

CYP450 Inhibition Drug-Drug Interaction ADME-Tox Hepatocyte Metabolism

Methylcysteine (SMC) vs. S-1-Propenylcysteine (S1PC): Differential N-Acetylation Metabolism and Pharmacokinetic Fate

Although both SMC and S1PC exhibit high oral bioavailability in rats and dogs, they undergo markedly different N-acetylation metabolism [1]. The extent of N-acetylation was described as 'extremely different' between the two compounds [1], leading to divergent plasma exposure profiles of the active parent versus the acetylated metabolite. While SMC is characterized by high bioavailability and extensive renal reabsorption [1], its propensity for N-acetylation is lower compared to S1PC. This metabolic divergence directly impacts the pool of free SMC available for biological activity.

Pharmacokinetics Metabolism Bioavailability N-Acetylation

Methylcysteine (SMC) vs. N-Acetylcysteine (NAC) in Hepatocarcinogenesis: Quantified Inhibition of Preneoplastic Lesions

In a rat model of diethylnitrosamine-induced hepatocarcinogenesis, SMC at an oral dose of 100 mg/kg significantly reduced both the number and area of glutathione S-transferase placental form (GST-P)-positive hepatocellular foci, a biomarker of preneoplastic progression [1]. While the study included cysteine as a comparator and noted that both SMC and cysteine exerted significant inhibitory effects during the promotion and initiation stages [1], it establishes SMC's direct chemopreventive activity. A separate study comparing NAC and SMC in a MeIQx-induced hepatocarcinogenesis model also demonstrated chemopreventive effects for both, but with distinct mechanistic actions involving cell proliferation and IGF-I signaling [2].

Chemoprevention Hepatocarcinogenesis GST-P Foci Cancer Model

Methylcysteine (SMC) Neuroprotection in MPTP Parkinson's Model: Attenuation of Glutathione Depletion

In an MPTP-induced mouse model of Parkinson's disease, pre-treatment with SMC (administered in drinking water at 1 g/L) significantly attenuated striatal glutathione (GSH) depletion caused by MPTP [1]. This effect was part of a broader panel of cysteine-containing agents tested, including NAC, SEC, and SPC, all of which retained GPX and SOD activity and reduced oxidative stress markers [1]. While the study did not provide a direct head-to-head quantitative comparison among the four compounds for GSH preservation, it demonstrates that SMC is part of a class of organosulfur compounds with neuroprotective efficacy in this widely used model. A separate study in rotenone-induced Parkinson's disease further investigated NAC and SMC effects on lncRNA expression and antioxidant enzymes [2].

Neuroprotection Parkinson's Disease Oxidative Stress Glutathione

Methylcysteine (SMC) vs. S-Allylcysteine (SAC): Divergent Effects on Liver Regeneration

A comparative study in partially hepatectomized rats revealed a striking functional divergence between S-methylcysteine (SMC) and S-allylcysteine (SAC). SAC at 300 mg/kg/day (p.o.) significantly promoted liver regeneration, evidenced by an increased 5-bromo-2′-deoxyuridine (BrdU) labeling index [1]. In contrast, SMC at the same dose (300 mg/kg/day, p.o.) did not exhibit any regeneration-promoting effect [1]. This differential effect was associated with SAC's ability to upregulate IGF-1 and its receptor mRNA, a response not observed with SMC [1].

Liver Regeneration Hepatocyte Proliferation Organosulfur Compounds IGF-1

Methylcysteine (S-Methyl-L-cysteine) Optimal Research and Industrial Applications Based on Comparative Evidence


In Vivo Combination Therapy Studies Requiring Low CYP450 Drug-Drug Interaction Risk

SMC is the preferred cysteine analog for co-administration studies where minimal perturbation of hepatic CYP450 enzymes is critical. Its IC50 >1 mM for all major CYP isoforms [1] ensures that observed pharmacological effects are not confounded by altered metabolism of co-administered drugs. This contrasts sharply with N-acetylated SMC metabolites or allicin, which show measurable CYP inhibition [1]. Researchers investigating SMC as an adjunct therapy in oncology, neurology, or metabolic disease models should select SMC to maintain experimental validity.

Cancer Chemoprevention Research in Hepatic Models

SMC is a validated tool for investigating chemopreventive mechanisms in hepatocarcinogenesis. Its ability to significantly reduce both the number and area of GST-P-positive preneoplastic foci at 100 mg/kg p.o. in DEN-initiated rats [2] establishes its utility in studying early-stage hepatocellular carcinoma prevention. Importantly, SMC's lack of pro-proliferative effect on hepatocytes [3] distinguishes it from SAC, making it suitable for studies where promoting regeneration could confound cancer endpoints. For long-term dietary intervention studies, SMC's water solubility and natural dietary presence offer translational advantages.

Parkinson's Disease and Neurodegeneration Models Investigating Glutathione Homeostasis

SMC is a suitable candidate for neuroprotection studies targeting oxidative stress pathways in Parkinson's disease. Pre-treatment with SMC in drinking water significantly attenuated MPTP-induced striatal glutathione depletion in mice [4], providing a baseline for exploring SMC's effects on glutathione synthesis, GPX/SOD activity, and inflammatory cytokine suppression. While NAC, SEC, and SPC also show efficacy [4], SMC's distinct metabolic profile and lower N-acetylation rate [5] may offer more consistent parent compound exposure in chronic dosing paradigms. This makes SMC a valuable comparator or stand-alone agent for mechanistic studies.

Food Science and Flavor Chemistry: Thermal Degradation Profiling

SMC is a key flavor precursor in processed Brassica and Allium vegetables. Thermal degradation studies (80-200°C) identified dimethyl disulfide as the predominant volatile breakdown product of SMC [6]. This quantitative understanding of SMC's thermal degradation pathway allows food scientists to predict and control aroma profiles in culinary processing. When procuring SMC for flavor chemistry research, its defined degradation behavior under variable temperature and water activity conditions provides a more predictable model system compared to less-characterized S-alkylcysteine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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